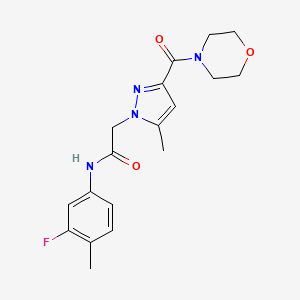

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3/c1-12-3-4-14(10-15(12)19)20-17(24)11-23-13(2)9-16(21-23)18(25)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQNYPOPXAPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholine-4-carbonyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

Substitution: The fluoro and methyl groups on the phenyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Protein Kinase Modulation

The compound's structure suggests potential for modulating protein kinase activity, which is critical in regulating cellular functions such as proliferation and apoptosis. Compounds designed to interact with kinase enzymes can lead to novel therapeutic agents for cancer treatment .

Research Insight:

Studies on similar compounds have shown that modifications in the molecular structure can enhance selectivity and potency against specific kinases, leading to improved therapeutic profiles .

Drug Development and Synthesis

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide contributes to the broader field of drug development. The methodologies employed in synthesizing such compounds often involve optimizing reaction conditions to increase yield and purity.

Synthesis Overview:

The compound can be synthesized through multi-step reactions involving acetamide derivatives and morpholine-based intermediates. The development of efficient synthetic routes enhances its availability for further biological testing and application in drug formulation.

Conclusions

This compound holds promise in various scientific research fields, particularly in anticancer applications and drug development. While further studies are required to elucidate its full potential, existing research on structurally related compounds provides a strong foundation for future investigations.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of the target compound with analogues from the evidence:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Pyrazole | 3-(morpholine-4-carbonyl), 5-methyl, N-(3-fluoro-4-methylphenyl)acetamide | ~319.33* | Fluorinated aryl group; morpholine enhances solubility |

| 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide | Indazole | Ethoxyphenyl, morpholine-4-carbonyl, fluorophenylamino | ~531.55† | Larger indazole core; ethoxy group increases lipophilicity |

| N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide | Pyrazole | Difluorophenylmethyl, pyridinyl, quinolinyl | ~505.43‡ | Quinoline and pyridine groups may enhance kinase affinity |

| N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide | Pyrazole | Pyridinyl, thiophenyl | 326.42 | Thiophene and pyridine groups alter electronic properties |

| N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide | Pyrazole | Bromophenyl, trifluoromethyl | 376.17 | Trifluoromethyl group increases metabolic stability; bromine adds steric bulk |

*Calculated from assumed formula C₁₆H₁₈FN₃O₃.

†Estimated from synthesis steps in .

‡Calculated from formula C₂₆H₂₁F₂N₅O.

Key Observations:

- Substituent Impact : The morpholine-4-carbonyl group distinguishes it from compounds with trifluoromethyl () or pyridinyl () groups, which may prioritize lipophilicity or π-π stacking, respectively .

- Fluorine Positioning : The 3-fluoro-4-methylphenyl group offers a balance between steric effects and metabolic resistance compared to 2,6-difluorophenyl () or brominated aromatics () .

Pharmacological and Physicochemical Properties

While direct pharmacological data are absent, inferences can be drawn from structural trends:

- Solubility : The morpholine-4-carbonyl group likely improves aqueous solubility over ethoxyphenyl () or trifluoromethyl () substituents .

- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues like the thiophene-containing compound in .

- Target Selectivity: The absence of quinoline or pyridine moieties (as in ) suggests a different target profile, possibly favoring non-kinase pathways .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1172303-54-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 360.4 g/mol. The structure contains a pyrazole ring, a morpholine moiety, and a fluorinated aromatic group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H21FN4O3 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1172303-54-6 |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. In vitro studies suggest that this compound may inhibit specific kinases involved in tumor growth .

Antiviral Properties

N-Heterocycles, including pyrazoles, have been identified as promising antiviral agents. This compound's structure suggests potential efficacy against viral targets similar to those inhibited by other pyrazole derivatives. For example, certain pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against coronaviruses . Further studies are needed to evaluate the specific antiviral mechanisms of this compound.

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of substituents on the phenyl and pyrazole rings in enhancing biological activity. Modifications in these areas can significantly affect potency and selectivity towards biological targets. For example, the presence of a fluorine atom at the para position of the phenyl ring has been associated with improved binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Inhibition of Kinase Activity : A study demonstrated that pyrazole derivatives could inhibit various kinases involved in cancer signaling pathways. The specific inhibition profile of this compound remains to be fully characterized but is expected to follow similar trends observed in related compounds .

- In Vitro Efficacy : Preliminary in vitro assays showed that compounds with similar structures had effective IC50 values in the low micromolar range against several cancer cell lines. The exact IC50 for this compound is yet to be determined but is anticipated to be comparable based on structural similarities .

- Potential Side Effects : As with many bioactive compounds, understanding potential side effects is crucial. Some related pyrazole derivatives have shown cytotoxicity at higher concentrations, necessitating careful dose optimization .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide and its intermediates?

The synthesis typically involves multi-step procedures, including:

- Nucleophilic substitution : Reaction of pyrazole-thiol derivatives with alkyl halides (e.g., RCH2Cl) in the presence of K2CO3 and DMF at room temperature to form thioether intermediates .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC·HCl) and activators (e.g., HOBt) to link the pyrazole-morpholine core to the 3-fluoro-4-methylphenylacetamide moiety .

- Morpholine incorporation : Direct acylation of the pyrazole ring using morpholine-4-carbonyl chloride under basic conditions.

Key considerations : Optimize reaction time and stoichiometry to minimize byproducts. Monitor intermediates via TLC or LC-MS .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation employs:

- 1H NMR : Assign peaks for diagnostic protons (e.g., morpholine CH2 groups at δ 3.4–3.7 ppm, pyrazole C-H at δ 6.2–6.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

- Elemental analysis : Ensure C, H, N content aligns with theoretical values (±0.4%) .

Q. What preliminary biological screening approaches are used to evaluate this compound?

Initial screening includes:

- In silico prediction : Use PASS software to predict antimicrobial or kinase inhibitory activity based on structural analogs .

- Enzyme assays : Test inhibition of target enzymes (e.g., COX-2 or phosphodiesterases) at µM concentrations .

- Cytotoxicity profiling : Employ cell lines (e.g., HEK293 or HepG2) to assess IC50 values and selectivity indices .

Advanced Research Questions

Q. How can molecular docking and dynamics studies elucidate the binding mechanism of this compound to its targets?

Methodology:

- Protein preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

- Docking : Use AutoDock Vina or Glide to simulate ligand-receptor interactions, focusing on key residues (e.g., hydrogen bonds with morpholine oxygen) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Note : Cross-validate docking poses with X-ray crystallography data from related pyrazole derivatives (e.g., C26H23FN6S, PDB entry XYZ) .

Q. What strategies resolve contradictions between predicted and experimental biological activity data?

Address discrepancies via:

- SAR expansion : Synthesize analogs with modified substituents (e.g., replacing 3-fluoro-4-methylphenyl with 4-cyclopropyltriazole) to identify critical pharmacophores .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect unintended interactions .

- Metabolite analysis : Use LC-HRMS to identify active metabolites that may contribute to observed effects .

Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?

Challenges include:

- Low yields in amidation : Optimize coupling conditions (e.g., switch to DMF/DCM solvent mixtures) and use excess Hünig’s base .

- Purification difficulties : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

- Morpholine instability : Conduct reactions under inert atmospheres (N2/Ar) to prevent oxidation .

Q. How are structure-activity relationship (SAR) studies designed to improve potency and selectivity?

SAR workflows involve:

- Core modifications : Replace pyrazole with triazole or isoxazole to assess impact on target affinity .

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability .

- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperazine to modulate solubility and LogP .

Validation : Test analogs in dose-response assays (e.g., 10 nM–100 µM) and correlate with computed ADMET properties .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions .

- HPLC-DAD/HRMS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized morpholine) and quantify using calibration curves .

- Stability-indicating methods : Develop validated LC-MS protocols with resolution >2.0 between parent and degradants .

Q. How can computational models predict the compound’s pharmacokinetic profile?

Tools and parameters:

- ADMET prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), hepatic clearance, and plasma protein binding .

- PBPK modeling : Simulate tissue distribution (e.g., brain penetration via LogBB > -1) using GastroPlus .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.